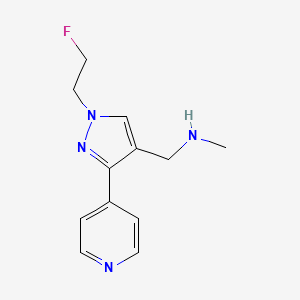

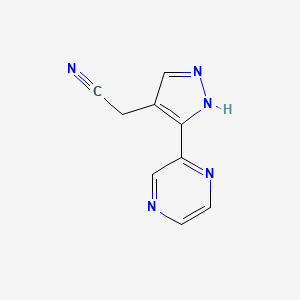

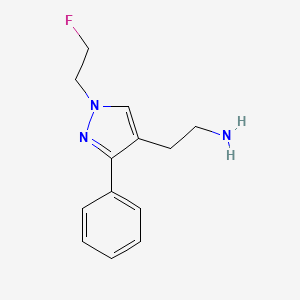

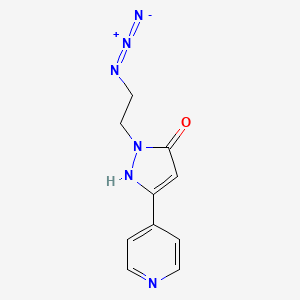

![molecular formula C11H22N2O B1491286 (2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol CAS No. 2092098-42-3](/img/structure/B1491286.png)

(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol, also known as AENM, is a cyclic peptide that has been gaining traction in the scientific community due to its potential applications in a variety of fields. It is a small molecule that is composed of a cyclic peptide backbone, with an aminoethyl side chain, and a methanol group attached to the nitrogen atom. AENM has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, AENM has been found to have potential applications in drug delivery, gene therapy, and tissue engineering.

科学的研究の応用

Anticonvulsant Properties

A series of N-phenylamino derivatives of 2-azaspiro[4.4]nonane and related compounds were synthesized and tested for their anticonvulsant activity. These studies highlighted the potential of such compounds in managing seizures. Specifically, derivatives such as N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione showed promising results in seizure inhibition tests, indicating a direct link between the chemical structure of these compounds and their anticonvulsant efficacy. The presence and position of methyl or trifluoromethyl groups, as well as the size and attachment manner of the cycloalkyl system, were found to significantly impact anticonvulsant activity J. Obniska, K. Kamiński, 2006.

Synthesis and Physicochemical Properties

Further exploration into the synthesis and physicochemical properties of azaspiro compounds has been conducted, revealing their utility in developing anticonvulsant drugs. The synthesis processes often involve the creation of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane, which are then evaluated for their anticonvulsant properties. Such studies not only contribute to understanding the structural requirements for anticonvulsant activity but also offer insights into the physicochemical characteristics essential for drug design J. Obniska, Agnieszka Dzierżawska-Majewska, A. Zagórska, P. Zajdel, J. Karolak‐Wojciechowska, 2005.

Photochemical Transformations

Investigations into the photochemical behavior of related compounds have unveiled unique reactions, such as the transformation of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate in methanol to yield four β-lactam compounds. These photochemical transformations present new pathways for synthesizing structurally complex and potentially bioactive β-lactams, demonstrating the versatility of azaspiro compounds as chemical intermediates N. Marubayashi, Takayuki Ogawa, T. Kuroita, T. Hamasaki, I. Ueda, 1992.

特性

IUPAC Name |

[2-(2-aminoethyl)-2-azaspiro[4.4]nonan-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c12-5-6-13-7-10(8-14)11(9-13)3-1-2-4-11/h10,14H,1-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRDDZOKXRRHQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CN(CC2CO)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。